![molecular formula C7H7BrS B1281508 3-(3-Bromo-2-thienyl)-1-propene CAS No. 33892-67-0](/img/structure/B1281508.png)
3-(3-Bromo-2-thienyl)-1-propene
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Overview
Description
The compound 3-(3-Bromo-2-thienyl)-1-propene is a brominated thiophene derivative that is of interest in various chemical syntheses. Thiophene derivatives are known for their utility in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of related benzo[b]thiophenes has been achieved through a one-pot process involving copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling . This method provides a convergent approach to synthesize substituted benzo[b]thiophenes, which could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-bromo-3-chloro-1-propene, has been studied using gas-phase electron diffraction . This technique could be applied to this compound to determine its molecular geometry and conformational composition, which are crucial for understanding its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of brominated propenes has been explored in various studies. For instance, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles to yield functionalized vinylsilanes . Similarly, 2-bromo-3-(tri-n-butylstannyl)-1-propene has been characterized for its reactivity in SE' reactions with aldehydes and radical reactions with α-bromocarbonyl compounds . These studies provide insights into the potential reactivity of this compound with various electrophiles and in radical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined, which provides information on the stability of different conformers and their energy differences . Additionally, the synthesis and characterization of (2E)-1-(3-bromo-2-thienyl)-3-(4-chlorophenyl)-prop-2-en-1-one provide data on the molecular structure, vibrational wavenumbers, and electronic properties, which could be relevant to the study of this compound .
Scientific Research Applications
Synthesis and Reactivity :
- Lombardo et al. (2001) described a new protocol for acetoxyallylation of aldehydes, using 3-bromo-1-acetoxy-1-propene as a precursor. This compound reacts with indium powder in THF to form a 3-acetoxylated allyl indium complex, leading to monoprotected 1-en-3,4-diols (Lombardo, Girotti, Morganti, & Trombini, 2001).
- Auvray, Knochel, and Normant (1988) explored the reactivity of 3-bromo-2-t-butylsulfonyl-1-propene, showing its ability to react with a wide range of nucleophiles and electrophiles. This has significant implications for the synthesis of highly functionalized sulfones (Auvray, Knochel, & Normant, 1988).
Optical and Photophysical Properties :
- Li, Vamvounis, and Holdcroft (2002) studied the postfunctionalization of poly(3-hexylthiophene) and found that substituents like bromo, chloro, and formyl groups can enhance solid-state fluorescence, indicating the potential use of these compounds in optoelectronics (Li, Vamvounis, & Holdcroft, 2002).
Molecular Docking and Chemical Properties :
- Ramesh et al. (2020) investigated the bromo-based theophen chalcone derivative 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one (BTDAP) using spectroscopy and quantum chemistry methods. This study revealed insights into the molecule's structure, vibrational frequencies, electronic absorption spectra, and potential biological activity (Ramesh et al., 2020).
Crystal Growth and Nonlinear Optical Properties :
- Goto, Hayashi, Kimura, and Nakayama (1991) examined the second harmonic generation (SHG) of thienyl chalcone derivatives, finding high SHG activity in certain compounds, suggesting applications in nonlinear optics (Goto, Hayashi, Kimura, & Nakayama, 1991).
Future Directions
Thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli. They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Therefore, the future directions for “3-(3-Bromo-2-thienyl)-1-propene” could involve further exploration of its properties and potential applications in these fields.
properties
IUPAC Name |
3-bromo-2-prop-2-enylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-2-3-7-6(8)4-5-9-7/h2,4-5H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKCBQLDLUYFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500593 |
Source
|
Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33892-67-0 |
Source
|
Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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